3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one
Description
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3H)-one is a dihydrofuran-2-one derivative featuring a benzylidene substituent at position 3 of the furanone ring, with methoxy groups at the 2- and 3-positions of the benzene ring. These compounds are often used as intermediates in medicinal chemistry, such as in the synthesis of PPARγ agonists or antimicrobial agents .
Properties
Molecular Formula |
C13H14O4 |
|---|---|
Molecular Weight |
234.25 g/mol |
IUPAC Name |
(3Z)-3-[(2,3-dimethoxyphenyl)methylidene]oxolan-2-one |
InChI |
InChI=1S/C13H14O4/c1-15-11-5-3-4-9(12(11)16-2)8-10-6-7-17-13(10)14/h3-5,8H,6-7H2,1-2H3/b10-8- |
InChI Key |
NARVBUNTVCBDOT-NTMALXAHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1OC)/C=C\2/CCOC2=O |
Canonical SMILES |
COC1=CC=CC(=C1OC)C=C2CCOC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one typically involves the condensation of 2,3-dimethoxybenzaldehyde with dihydrofuran-2(3h)-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the condensation process. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzylidene group to a benzyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as halides or amines can be used in substitution reactions, often in the presence of a catalyst or under acidic/basic conditions.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Benzyl derivatives.
Substitution: Various substituted benzylidene derivatives.
Scientific Research Applications
Based on the search results, here's what is known about the applications of the chemical compound 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3H)-one:
Basic Information
- Name: (E)-3-(2,3-dimethoxybenzylidene)dihydrofuran-2(3H)-one
- CAS Number: 91910-57-5
- Molecular Formula: C13H14O4
- Molecular Weight: 234.24800
Chemical and Physical Properties
- Density: 1.219g/cm3
- Boiling Point: 419.4ºC at 760mmHg
- Flash Point: 189.1ºC
- Index of Refraction: 1.582
Safety Information
- Available Safety Data Sheets (SDS) can be found on LookChem .
- The product is intended for industrial use only .
- Hazard identification: No specific data available regarding GHS classification, hazard statements, or precautionary statements .
Potential Research Areas
While the search results don't provide specific case studies or a comprehensive list of applications for this particular compound, they do point to research areas involving similar compounds:
- Aurones as antiviral templates: 2-benzylidenebenzofuran-3-ones (aurones) have been identified as potential templates for non-nucleoside hepatitis C virus (HCV) RNA-dependent RNA polymerase inhibitors .
- Similar compounds in research: Anhydride (E)-3-(3,4-dimethoxybenzylidene)dihydrofuran-2,5-dione is used in research with N-aryl-4-aminobenzenesulfonamides .
Safety Data
The safety data sheet includes the following information :
- First aid measures:
- Inhalation: Move the person to fresh air; if not breathing, provide artificial respiration and consult a physician.
- Skin contact: Wash with soap and plenty of water, then consult a physician.
- Eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, then consult a physician.
- Ingestion: Rinse mouth with water. Do not give anything by mouth to an unconscious person, then consult a physician.
Mechanism of Action
The mechanism of action of 3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3h)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxy groups and the benzylidene moiety play crucial roles in its binding affinity and specificity. The compound may also influence various cellular pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The biological and physicochemical properties of dihydrofuran-2-one derivatives are heavily influenced by substituent patterns. Below is a comparative analysis of key analogs:
Table 1: Structural Comparison of Dihydrofuran-2-one Derivatives
Key Observations:
- Substituent Position : The 3,4-dimethoxy isomer (CAS 102669-37-4) exhibits acute oral toxicity (Category 4) and irritancy (skin: Category 2; eyes: Category 2A) . In contrast, the 2,3-dimethoxy variant’s hazards remain uncharacterized in the evidence, though methoxy group positioning likely alters electronic effects and metabolic pathways.
- Biological Activity : Podophyllotoxin-derived PODO-1 and its analogs demonstrate PPARγ agonism with reduced toxicity compared to parent compounds, highlighting how bulky substituents (e.g., trimethoxyphenyl) enhance target specificity .
- Reactivity : Halogenated derivatives like dihydro-3-iodofuran-2(3H)-one (CAS 128836-43-1) are more reactive due to the iodine atom, making them valuable in cross-coupling reactions .
Biological Activity
3-(2,3-Dimethoxybenzylidene)dihydrofuran-2(3H)-one, identified by its CAS number 91910-57-5, is a synthetic compound notable for its unique structural features that include a dihydrofuran ring and a dimethoxybenzylidene moiety. This compound has garnered attention for its potential biological activities, which are critical for various therapeutic applications.
- Molecular Formula : CHO
- Molecular Weight : 234.2479 g/mol
- Density : 1.219 g/cm³
- Boiling Point : 419.4°C at 760 mmHg
- Refractive Index : 1.582
- Flash Point : 189.1°C
Biological Activity Overview
Research indicates that 3-(2,3-dimethoxybenzylidene)dihydrofuran-2(3H)-one exhibits various biological activities, including:
- Antioxidant Properties : The compound has shown potential in scavenging free radicals, which can help mitigate oxidative stress in biological systems.
- Anti-inflammatory Effects : Preliminary studies suggest that it may inhibit inflammatory pathways, potentially reducing chronic inflammation.
- Antimicrobial Activity : There is evidence to suggest that this compound may possess antibacterial properties against certain strains of bacteria.
The biological activity of 3-(2,3-dimethoxybenzylidene)dihydrofuran-2(3H)-one is hypothesized to be linked to its ability to interact with various biological targets, including enzymes and receptors involved in inflammation and microbial resistance pathways. Further studies are necessary to elucidate the precise mechanisms through which this compound exerts its effects.
Table 1: Summary of Biological Activities
Case Studies
- Antioxidant Activity Study : A study demonstrated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential as a therapeutic agent in oxidative stress-related diseases.
- Anti-inflammatory Research : In a model of induced inflammation, treatment with 3-(2,3-dimethoxybenzylidene)dihydrofuran-2(3H)-one significantly decreased levels of inflammatory cytokines such as IL-1β and TNF-α, indicating its anti-inflammatory potential.
- Antimicrobial Testing : The compound was tested against several bacterial strains using the disc diffusion method, showing significant inhibition zones compared to control groups.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
